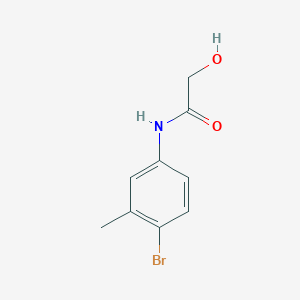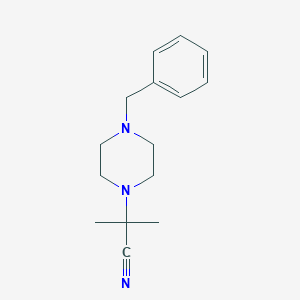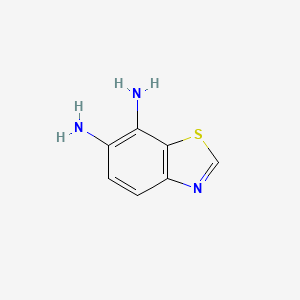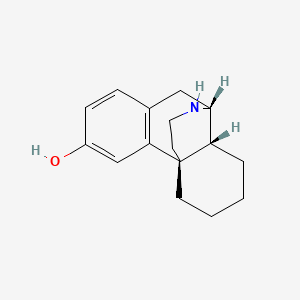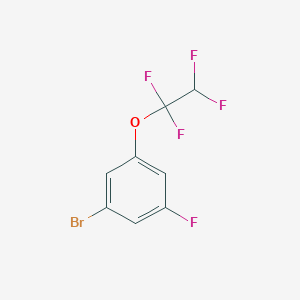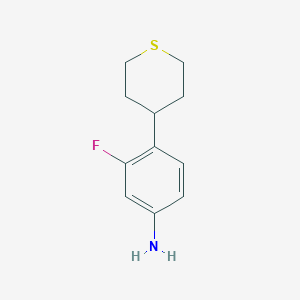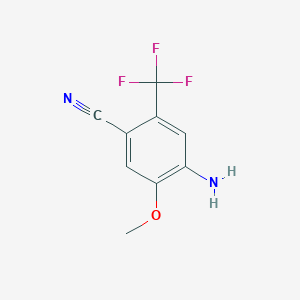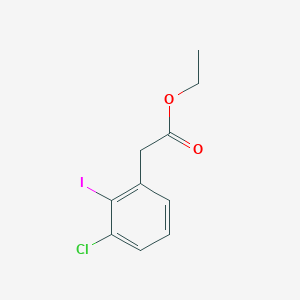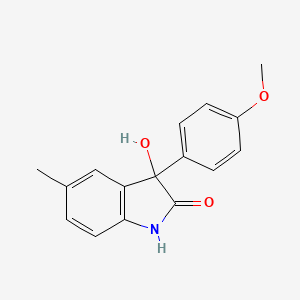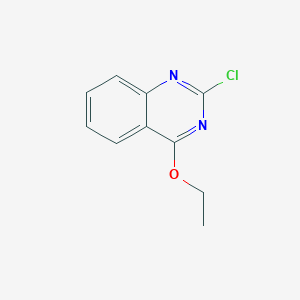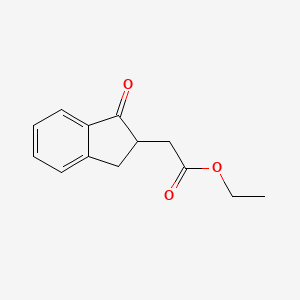
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate
Overview
Description
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate is a chemical compound known for its unique structure and properties. It is a colorless liquid with a distinct odor and is soluble in various organic solvents such as ethanol and ethyl acetate . This compound is often used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
The synthesis of Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate typically involves organic synthesis reactions. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole in a 40-50% yield. Industrial production methods may vary, but they generally follow similar organic synthesis routes with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application. For instance, in antiviral research, it may inhibit viral replication by targeting specific viral enzymes or proteins .
Comparison with Similar Compounds
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate can be compared with other similar compounds such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2,3-Dihydro-1H-indene-1-one: Another compound with a similar core structure but different functional groups and properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
57932-07-7 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 2-(3-oxo-1,2-dihydroinden-2-yl)acetate |
InChI |
InChI=1S/C13H14O3/c1-2-16-12(14)8-10-7-9-5-3-4-6-11(9)13(10)15/h3-6,10H,2,7-8H2,1H3 |
InChI Key |
YERDLBXQQCLRQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



